ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of esters It features a benzo[de]isoquinoline-1,3-dione core, which is a heterocyclic compound known for its diverse chemical properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved through the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . Further functionalization of the free amino groups leads to the formation of imines, amines, thioureas, and hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, would depend on the desired transformation.
Major Products
The major products formed from these reactions would vary based on the type of reaction and the specific reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the development of new materials and as a component in chemical sensors.
Mechanism of Action
The mechanism of action of ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets. The benzo[de]isoquinoline-1,3-dione core can participate in various biochemical pathways, potentially acting as an inhibitor or activator of certain enzymes. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl (1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetate: A simpler ester with a similar core structure.
Benzo[de]isoquinoline-1,3-dione derivatives: Compounds with various functional groups attached to the benzo[de]isoquinoline-1,3-dione core.
Uniqueness
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is unique due to the presence of the oxadiazol-2-yl and sulfanyl groups, which impart distinct chemical properties and potential applications. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules.
Biological Activity
Ethyl ({5-[5-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)pentyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C21H24N4O4S. The structural components include:
- Ethyl group : Contributes to the lipophilicity of the compound.
- Dioxo-benzene ring : Implicated in various biological interactions.
- Oxadiazole moiety : Known for its pharmacological properties.
- Sulfanyl linkage : May enhance reactivity and interaction with biological targets.
Table 1: Structural Features
Component | Description |
---|---|
Ethyl group | Enhances solubility and bioavailability |
Dioxo-benzene | Potentially involved in electron transfer |
Oxadiazole | Associated with anti-inflammatory effects |
Sulfanyl | May act as a reactive site in biological systems |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The synthesis pathway often utilizes starting materials such as benzodiazepines and various aldehydes or ketones to form the desired structure.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzo[de]isoquinoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study: Anticancer Efficacy
A study published in ResearchGate demonstrated that specific derivatives of benzo[de]isoquinoline exhibited IC50 values in the micromolar range against breast cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary data suggest that it may inhibit the growth of both Gram-positive and Gram-negative bacteria. The sulfanyl group is hypothesized to play a crucial role in disrupting bacterial cell membranes.
Table 2: Antimicrobial Activity
Organism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
Compounds containing oxadiazole rings are known for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
The biological activity of this compound is thought to involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress in target cells.
- Inhibition of Key Enzymes : May inhibit enzymes involved in cellular proliferation.
- Receptor Modulation : Potential interaction with cellular receptors involved in inflammation and cancer progression.
Properties
Molecular Formula |
C23H23N3O5S |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
ethyl 2-[[5-[5-(1,3-dioxobenzo[de]isoquinolin-2-yl)pentyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C23H23N3O5S/c1-2-30-19(27)14-32-23-25-24-18(31-23)12-4-3-5-13-26-21(28)16-10-6-8-15-9-7-11-17(20(15)16)22(26)29/h6-11H,2-5,12-14H2,1H3 |
InChI Key |
PDENIBCNFNVHFM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(O1)CCCCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Origin of Product |
United States |
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